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Compound of Interest

Compound Name: 3,5-Dichloroisonicotinaldehyde

Cat. No.: B151372 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-
dichloroisonicotinaldehyde (CAS No: 136590-83-5), a key intermediate in pharmaceutical

and agrochemical synthesis. The following sections detail the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized

experimental protocols for their acquisition. This information is crucial for the unambiguous

identification and characterization of this compound in a research and development setting.

Chemical Structure and Properties
IUPAC Name: 3,5-dichloropyridine-4-carbaldehyde

Synonyms: 3,5-Dichloro-4-pyridinecarboxaldehyde, 3,5-Dichloro-4-formylpyridine

CAS Number: 136590-83-5

Molecular Formula: C₆H₃Cl₂NO

Molecular Weight: 176.00 g/mol

Appearance: White to light yellow solid

Melting Point: 75-79 °C
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Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for 3,5-
dichloroisonicotinaldehyde based on its chemical structure and analysis of similar

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.1 Singlet 1H
Aldehyde proton (-

CHO)

~8.7 Singlet 2H
Pyridine protons (H-2,

H-6)

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~190 Aldehyde carbon (C=O)

~152 Pyridine carbons (C-2, C-6)

~140 Pyridine carbon (C-4)

~135 Pyridine carbons (C-3, C-5)

Note: The assignments are based on computational predictions and analysis of analogous

structures. Experimental verification is recommended.

Infrared (IR) Spectroscopy
Table 3: Expected Characteristic IR Absorptions (KBr Pellet)
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Wavenumber (cm⁻¹) Intensity Assignment

~3050 Weak C-H stretching (aromatic)

~2850, ~2750 Weak C-H stretching (aldehyde)

~1710 Strong C=O stretching (aldehyde)

~1550, ~1450 Medium-Strong
C=C and C=N stretching

(pyridine ring)

~1200 Medium C-H in-plane bending

~850 Strong C-H out-of-plane bending

~800 Strong C-Cl stretching

Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data (Electron Ionization, 70 eV)

m/z Relative Intensity (%) Assignment

175/177/179 High
[M]⁺, Molecular ion (presence

of two chlorine isotopes)

174/176/178 Medium [M-H]⁺

146/148/150 Medium [M-CHO]⁺

111/113 Medium [M-CHO-Cl]⁺

Note: The isotopic pattern for two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in a ratio of

approximately 9:6:1) would be a key diagnostic feature.

Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectroscopic data

for a solid organic compound like 3,5-dichloroisonicotinaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A sample of approximately 5-10 mg of 3,5-
dichloroisonicotinaldehyde is accurately weighed and dissolved in about 0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR

spectrometer.

¹H NMR Acquisition: The spectrometer is tuned and shimmed for the specific sample. A

standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters

include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3

seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used

to acquire the ¹³C NMR spectrum. A larger number of scans (typically 1024 or more) and a

longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and

smaller gyromagnetic ratio of the ¹³C nucleus.

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the internal

standard (TMS at 0.00 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of 3,5-
dichloroisonicotinaldehyde is finely ground with about 100-200 mg of dry potassium

bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a

thin, transparent pellet using a hydraulic press.

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer.

Data Acquisition: A background spectrum of the empty sample compartment is first recorded.

The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired.

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
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Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum. The positions of the absorption

bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

typically via a direct insertion probe for a solid sample or after being dissolved in a suitable

volatile solvent for techniques like Electrospray Ionization (ESI) or Atmospheric Pressure

Chemical Ionization (APCI). For Electron Ionization (EI), the sample is vaporized by heating

in the ion source.

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap, or

magnetic sector) is used.

Ionization: For a volatile compound like this, Electron Ionization (EI) at a standard energy of

70 eV is commonly used to generate the molecular ion and characteristic fragment ions.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the

mass analyzer.

Data Acquisition and Processing: The detector records the abundance of each ion, and a

mass spectrum is generated, which is a plot of relative intensity versus m/z. The data system

identifies the molecular ion peak and major fragment ions.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: Spectroscopic analysis workflow.

To cite this document: BenchChem. [Spectroscopic Profile of 3,5-Dichloroisonicotinaldehyde:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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dichloroisonicotinaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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